2,6-Dichloro-3-(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

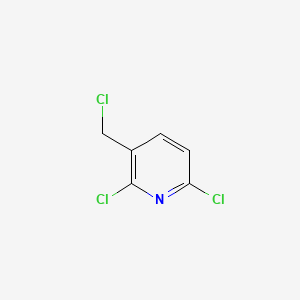

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-3-(chloromethyl)pyridine CAS number

An In-Depth Technical Guide to 2,6-Dichloro-3-(chloromethyl)pyridine CAS Number: 41789-37-1

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. This guide moves beyond simple data presentation to offer field-proven insights into the compound's reactivity, synthesis, and safe handling, grounded in authoritative references.

Introduction

This compound is a polychlorinated pyridine derivative characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a reactive chloromethyl group at the 3 position.[1] This unique arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of its reactive sites allows for selective chemical transformations, enabling the construction of sophisticated molecular architectures required for biologically active compounds.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective application in research and synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 41789-37-1 | [2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₄Cl₃N | [3] |

| Molecular Weight | 196.5 g/mol | [3] |

| Canonical SMILES | C1=CC(=NC(=C1CCl)Cl)Cl | [1] |

| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | [3] |

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Section 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactive sites. The primary sites for chemical transformation are the electrophilic carbon of the chloromethyl (-CH₂Cl) group and, to a lesser extent, the carbon atoms bearing the ring chlorines.

Nucleophilic Substitution at the Chloromethyl Group: The most facile reaction this compound undergoes is nucleophilic substitution at the benzylic-like chloromethyl group. The carbon atom is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), displacing the chloride ion. This reaction is a cornerstone of its application, allowing for the introduction of diverse functional groups at the 3-position side chain.[1]

Expertise in Practice: The choice of solvent and base is critical in these substitution reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred to solvate the nucleophile without interfering with the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl generated if the nucleophile is a primary or secondary amine.

Reactivity of Ring Chlorines: While less reactive than the chloromethyl group, the chlorine atoms at the 2 and 6 positions can also be displaced via nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is enhanced by the electron-withdrawing effect of the pyridine nitrogen. However, these reactions typically require more forcing conditions (higher temperatures, stronger nucleophiles) compared to substitution at the side chain. Studies on related isomers show that the positional chemistry significantly influences reactivity, with the 3-trichloromethyl isomer exhibiting unique behavior where nucleophilic attack can occur at both the ring and the side chain.[4]

Diagram 2: Primary Nucleophilic Substitution Pathway

Caption: Generalized nucleophilic substitution at the chloromethyl group.

Section 3: Synthesis Methodologies

The synthesis of this compound is not trivial and requires precise control over chlorination steps. While multiple routes are conceivable, a common strategy involves the chlorination of a suitable pyridine precursor. A representative, multi-step synthesis beginning from 2,6-lutidine (2,6-dimethylpyridine) illustrates the principles involved, drawing from patented industrial methods for related compounds.[5][6][7]

Experimental Protocol: Multi-Step Synthesis from 2,6-Lutidine

This protocol is a representative synthesis adapted from established chemical principles for pyridine functionalization.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-lutidine (0.2 mol) and 150 mL of water.[7]

-

Heating: Heat the mixture to 80°C with vigorous stirring.

-

Oxidation: Slowly add potassium permanganate (0.8 mol) in small portions via the addition funnel, maintaining the reaction temperature between 75-80°C. Causality: This temperature control is crucial to ensure complete oxidation while preventing runaway exothermic reactions. The addition typically takes 30-40 minutes.[6]

-

Workup: After the addition is complete, continue stirring for 1 hour. Cool the mixture to room temperature and acidify with 2M HCl to pH 3.[7]

-

Isolation: Cool the solution to 20°C to precipitate the product. Collect the white solid (2,6-pyridinedicarboxylic acid) by filtration and wash with cold water.

Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate

-

Reaction: Suspend the dried 2,6-pyridinedicarboxylic acid in methanol (200 mL). Add concentrated sulfuric acid (5 mL) catalytically.

-

Reflux: Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

-

Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl ester.

Step 3: Reduction to 2,6-Pyridinedimethanol

-

Setup: In a dry flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

-

Addition: Slowly add a solution of the dimethyl ester from Step 2 in THF to the LAH suspension at 0°C. Trustworthiness: The slow addition of the ester to the powerful reducing agent LAH is a critical safety and control measure.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting solids and wash thoroughly with THF. Evaporate the filtrate to obtain 2,6-pyridinedimethanol.

Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride

-

Reaction: Dissolve the diol from Step 3 in a suitable solvent like methanol.[5]

-

Chlorination: Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂). Rationale: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate.[5]

-

Isolation: Allow the reaction to proceed until completion (monitored by TLC). The product, 2,6-bis(chloromethyl)pyridine hydrochloride, often precipitates from the solution and can be collected by filtration.[5]

Note: The final conversion to the target molecule, this compound, would require additional specialized steps involving ring chlorination and selective functionalization, which are beyond the scope of this generalized protocol but follow established principles of pyridine chemistry.

Diagram 3: Conceptual Synthesis Workflow

Caption: High-level workflow for synthesizing a dichloromethylpyridine core.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its applications are concentrated in fields where the construction of complex heterocyclic molecules is essential.

-

Pharmaceutical Synthesis : Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous drugs.[8] This compound serves as a key starting material, allowing for the attachment of various pharmacophores through its reactive chloromethyl handle. The presence of chlorine atoms on the pyridine ring can also modulate the electronic properties and metabolic stability of the final drug molecule. Chlorinated compounds are prevalent in FDA-approved drugs, highlighting their importance in drug discovery.[9]

-

Agrochemical Development : In the agrochemical sector, it is used in the synthesis of modern herbicides and fungicides.[1] The specific substitution pattern is often crucial for achieving high efficacy and selectivity against target pests or weeds.

-

Materials Science and Organic Synthesis : As a versatile chemical building block, it is employed in academic and industrial research to synthesize novel ligands, catalysts, and functional organic materials.[1]

Section 5: Safety, Handling, and Storage

Due to its reactivity and toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification: The compound is classified with significant health hazards according to the Globally Harmonized System (GHS).[3]

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) |

| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Cat. 1) |

| H335 | May cause respiratory irritation | STOT Single Exposure (Cat. 3) |

Protocol for Safe Handling and Use:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust. Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing immediately and launder before reuse.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The storage area should be locked and separate from incompatible materials.

-

Spill Response: In case of a spill, evacuate the area. Wear full PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.[10]

-

Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[12]

Diagram 4: Laboratory Safety Workflow

Caption: Standard safety and handling workflow for hazardous chemicals.

Conclusion

This compound is a chemical of significant industrial and research importance. Its value is defined by the strategic arrangement of its reactive functional groups, which allows for its use as a versatile intermediate in the synthesis of high-value products in the pharmaceutical and agrochemical sectors. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is essential for leveraging its synthetic potential responsibly and effectively.

References

-

PubChem. (n.d.). 2,6-dichloro-3-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]

-

PubChem. (n.d.). Pyridine, 2,6-dichloro-3-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]

- Google Patents. (2015). A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride. CN105130948A.

- Google Patents. (2015). Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. CN104945312A.

-

Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Retrieved from Patsnap Website. [Link]

-

Brookes, C. J., et al. (1979). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia Website. [Link]

- Google Patents. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A.

-

Gulea, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. [Link]

-

S. G. D. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. Buy this compound hydrochloride [smolecule.com]

- 2. parchem.com [parchem.com]

- 3. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,6-Dichloro-3-(chloromethyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2,6-Dichloro-3-(chloromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of three chlorine atoms imparts distinct reactivity, establishing it as a versatile synthetic intermediate. The exocyclic chloromethyl group serves as a potent electrophilic handle for nucleophilic substitution, while the ring-bound chlorine atoms activate the pyridine core and offer further sites for chemical modification. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway, details its analytical characterization, and explores its pivotal role as a structural scaffold in the development of complex bioactive molecules, contextualized within the rigorous demands of modern drug discovery.

Physicochemical Properties and Structural Analysis

The utility of any synthetic building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dichloro-3-picolyl chloride, 3-(Chloromethyl)-2,6-dichloropyridine | [2] |

| CAS Number | 41789-37-1 | [1][2] |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | 196.46 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Hydrochloride Salt MW | 232.92 g/mol | [3] |

| Hydrochloride CAS | 686780-74-5 | [3] |

Structural Insights and Reactivity:

The molecule's reactivity is dominated by the benzylic-like chloride of the chloromethyl group. This site is highly susceptible to Sₙ2 (bimolecular nucleophilic substitution) reactions, making it an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and alkoxides.[4] This specific reactivity allows for the precise and efficient introduction of the dichloropyridyl moiety into larger, more complex molecular frameworks.

The two chlorine atoms on the pyridine ring serve two primary functions:

-

Electronic Withdrawal: They decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 4-position.

-

Steric Hindrance: They provide steric bulk around the nitrogen atom, which can influence binding interactions in a final drug product and modulate the basicity of the pyridine nitrogen.

Synthesis and Manufacturing Pathway

While multiple routes to chlorinated pyridines exist, a common and logical industrial approach involves the chlorination of a suitable picoline (methylpyridine) precursor. The following multi-step synthesis is a plausible and efficient pathway to obtain this compound.

Proposed Synthesis Workflow:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Dichlorination of 3-Methyl-2,6-dihydroxypyridine

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on pyridine rings into chlorides. This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-Methyl-2,6-dihydroxypyridine (1.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) in a fume hood with vigorous stirring. The reaction is exothermic.

-

Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the excess POCl₃.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the product, 2,6-dichloro-3-methylpyridine, with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Step 2: Radical Chlorination of the Methyl Group

-

Rationale: The benzylic-like methyl group can be selectively chlorinated using a radical chain reaction. N-Chlorosuccinimide (NCS) is a common source of chlorine radicals, and a radical initiator like benzoyl peroxide (BPO) or AIBN is required, often activated by heat or UV light.

-

Procedure:

-

Dissolve the 2,6-dichloro-3-methylpyridine (1.0 eq) from the previous step in a non-polar solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source.

-

Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or a standard 100W light bulb to initiate the reaction.

-

Monitor the reaction closely by TLC or Gas Chromatography (GC). The reaction should be stopped after the starting material is consumed to prevent over-chlorination (dichloromethyl and trichloromethyl byproducts).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound. Purification is typically achieved via flash column chromatography on silica gel.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed. The expected results are summarized below.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.0 ppm (d, 1H, pyridyl H), δ ~7.3-7.5 ppm (d, 1H, pyridyl H), δ ~4.7-4.9 ppm (s, 2H, -CH₂Cl). The two pyridine protons would appear as doublets due to coupling with each other. The chloromethyl protons would be a sharp singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150-155 ppm (2C, C-Cl), δ ~140-145 ppm (1C, pyridyl CH), δ ~125-130 ppm (1C, pyridyl CH), δ ~130-135 ppm (1C, C-CH₂Cl), δ ~40-45 ppm (1C, -CH₂Cl). |

| Mass Spectrometry (EI) | A characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The primary peak would be at m/z = 195, with other significant peaks at 197, 199, and 201 based on isotopic abundance. A major fragment would be the loss of Cl (M-35). |

| FT-IR (KBr Pellet) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1550-1400 cm⁻¹ (C=C and C=N ring stretches), ~800-700 cm⁻¹ (C-Cl stretch), ~1250 cm⁻¹ (C-N stretch). |

| HPLC Purity | >98% (using a standard C18 column with a water/acetonitrile or water/methanol gradient and UV detection at ~254 nm). |

Core Applications in Drug Development

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[5] Chlorinated pyridines, in particular, serve as invaluable intermediates for creating complex active pharmaceutical ingredients (APIs).[6][7] The primary utility of this compound is as a robust building block for introducing a dichloropyridyl-methyl moiety into a target molecule via nucleophilic substitution.

General Reaction Scheme: Nucleophilic Substitution

This reaction is the most common and powerful application of the title compound. It allows for the covalent linkage of the pyridine core to diverse functional groups, which is a key strategy in library synthesis for hit-to-lead optimization.

Sources

- 1. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1653065A - Improved method for making nevirapine - Google Patents [patents.google.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-3-(chloromethyl)pyridine for Agrochemical and Pharmaceutical R&D

Abstract

2,6-Dichloro-3-(chloromethyl)pyridine is a pivotal chemical intermediate, primarily utilized in the synthesis of neonicotinoid insecticides and novel pharmaceutical candidates. Despite its widespread use in synthetic chemistry, quantitative solubility data for this compound is notably absent from public-domain literature. This guide addresses this critical information gap not by presenting pre-existing data, but by empowering researchers, chemists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols required to determine the solubility of this compound experimentally. We provide a comprehensive overview of solubility theory, a qualitative analysis of expected solubility behavior, and step-by-step, self-validating methodologies for measuring both thermodynamic and kinetic solubility. This document serves as both a technical reference and a practical laboratory manual for generating the precise, reliable solubility data essential for reaction optimization, formulation development, and process scale-up.

Introduction: The Significance of this compound

Chemical Identity

This compound is a polychlorinated pyridine derivative. Its structure, featuring two chlorine atoms on the pyridine ring and a chloromethyl substituent, makes it a versatile and highly reactive building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-(Chloromethyl)-2,6-dichloropyridine | PubChem |

| CAS Number | 41789-37-1 | PubChem |

| Molecular Formula | C₆H₄Cl₃N | PubChem |

| Molecular Weight | 196.46 g/mol | PubChem |

| Appearance | White to off-white solid (typical) | General Knowledge |

Central Role in Chemical Synthesis

The primary value of this compound lies in its function as a precursor. The chlorine atoms on the pyridine ring and the chloromethyl group are all susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups. A key application is in the agrochemical industry, where it serves as a crucial intermediate for synthesizing neonicotinoid insecticides. Furthermore, its structural motif is of significant interest in medicinal chemistry for the development of new therapeutic agents.

Why Solubility Data is Mission-Critical

In any chemical process, from lab-scale research to industrial production, solubility is a fundamental physical property that dictates success. For this compound, precise solubility data is essential for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is the first step in designing a successful and efficient chemical reaction. Poor solubility leads to low reaction rates, incomplete conversions, and heterogeneous mixtures that are difficult to manage.

-

Process Scale-Up: What works in a 100 mL flask may fail in a 1000 L reactor if solubility limits are not understood. Knowledge of solubility as a function of temperature is critical for preventing precipitation during processing, which can clog lines and cause equipment failure.

-

Purification and Crystallization: The choice of solvent systems for crystallization is entirely dependent on the differential solubility of the target compound and its impurities at various temperatures.

-

Formulation Development: In both agrochemical and pharmaceutical applications, the final product must be formulated for effective delivery. This requires a deep understanding of the active ingredient's solubility in various carriers and solvent systems.

A Primer on Solubility: Thermodynamic vs. Kinetic

Before proceeding to experimental determination, it is crucial to understand the two primary types of solubility measured in research settings: thermodynamic and kinetic.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, meaning the rates of dissolution and precipitation are equal. This value is typically determined over a longer incubation period (24-72 hours) to ensure equilibrium is reached. The Shake-Flask Method is the gold-standard for its measurement.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in a high-concentration DMSO stock, is rapidly diluted into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution. This value is highly relevant for high-throughput screening and in vitro biological assays where compounds are introduced via DMSO. The measurement is rapid (typically < 2 hours) and is often determined by Nephelometry .

The distinction is critical; a compound can have high kinetic solubility but low thermodynamic solubility, leading to precipitation over time in buffered solutions or formulations.

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Solubility Profile of this compound

Qualitative Assessment

Based on its molecular structure, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Expected to be very low . The molecule is largely non-polar due to the aromatic ring and chlorine substituents, with no significant hydrogen-bonding groups to interact favorably with water.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Expected to have moderate to good solubility . The molecule's polarity is sufficient to interact with these solvents.

-

Non-Polar Aromatic Solvents (e.g., Toluene): Expected to have good solubility due to favorable pi-pi stacking interactions between the pyridine ring and the aromatic solvent.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have excellent solubility based on the "like dissolves like" principle.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have low to moderate solubility . While some interaction is possible, the lack of hydrogen bond acceptor/donor sites on the solute limits strong interactions.

This qualitative assessment underscores the necessity of experimental determination to obtain the quantitative data required for precise scientific work. The following sections provide the detailed protocols to generate this data.

Protocols for Experimental Solubility Determination

Mandatory Safety Precautions

This compound and its related structures are classified as hazardous. Handle this compound only in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

-

Nitrile gloves

-

Chemical splash goggles

-

A lab coat

Consult the latest Safety Data Sheet (SDS) for the specific compound before beginning any work.

Method Selection Workflow

The choice of method depends on the research question. For fundamental physical property data, thermodynamic solubility is required. For high-throughput screening relevance, kinetic solubility is more appropriate.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dichloro-3-(chloromethyl)pyridine

For the modern researcher and drug development professional, 2,6-dichloro-3-(chloromethyl)pyridine is a valuable heterocyclic building block, instrumental in the synthesis of novel compounds with potential therapeutic applications. Its unique trifunctional nature, featuring a pyridine core with two chlorine substituents and a reactive chloromethyl group, offers a versatile platform for molecular elaboration. However, this reactivity also necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven perspective on the material safety data for this compound, moving beyond mere compliance to foster a culture of proactive safety and informed scientific practice.

The Chemist's Compass: Understanding the Physicochemical Terrain

A thorough grasp of a compound's physical and chemical properties is the foundation of safe laboratory practice. These parameters dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform the selection of adequate personal protective equipment.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [1][2] |

| Molecular Weight | 196.5 g/mol | [1] |

| Appearance | White to pink crystalline material | [3] |

| Melting Point | 86–89 °C | [3] |

| Boiling Point | 211–212 °C | [4] |

| Solubility | Insoluble in water | [3] |

| Vapor Pressure | 70 mm Hg @ 132°C | [3] |

| Auto-ignition Temperature | >700 °C | [3] |

The high melting point indicates that at room temperature, this compound is a solid, which can simplify handling by reducing the risk of inhalation of volatile vapors. However, its insolubility in water suggests that aqueous systems are not suitable for cleaning spills, and alternative methods must be employed.

Hazard Identification and Risk Mitigation: A Proactive Stance

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. For this compound, the following classifications are critical to understand.[1]

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

A proactive approach to safety involves not just understanding the hazards but diligently applying the prescribed precautionary measures.

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362[3][5]

The Scientist's Shield: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following represents the minimum required protection; however, a site-specific risk assessment should always be conducted to determine if additional measures are necessary.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness), are essential.[6] Always inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A laboratory coat is standard. For larger quantities or tasks with a higher potential for exposure, chemical-resistant coveralls are recommended.[7]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Sources

- 1. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound hydrochloride [smolecule.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Structure and properties of 2,6-Dichloro-3-(chloromethyl)pyridine

An In-Depth Technical Guide to 2,6-Dichloro-3-(chloromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The document delineates its chemical structure, physical and spectroscopic properties, reactivity, and synthetic pathways. Furthermore, it details its applications, particularly in drug development, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who require a thorough understanding of this versatile building block.

Introduction

This compound is a halogenated pyridine derivative characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position.[1] This trifunctional scaffold offers multiple reaction sites, making it a highly valuable precursor for the synthesis of a wide array of more complex molecules. The strategic placement of the chloro substituents influences the electronic properties of the pyridine ring, while the reactive chloromethyl group serves as a key handle for introducing various functionalities through nucleophilic substitution.[1] Its structural motifs are found in numerous biologically active compounds, highlighting its importance in medicinal chemistry and agrochemical research.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties is fundamental for the effective use of this compound in a laboratory or industrial setting. These properties dictate the conditions required for storage, handling, and chemical reactions.

Chemical Structure and Identifiers

The molecular structure consists of a central pyridine ring with three chlorine substituents. The IUPAC name is this compound.[3] It is also commonly referred to by its CAS number, 41789-37-1.[3][]

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is crucial for designing experiments, including selecting appropriate solvents and reaction temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₃N | [3][] |

| Molecular Weight | 196.46 g/mol | [][5] |

| CAS Number | 41789-37-1 | [3][] |

| Appearance | White solid (typical) | [6] |

| Melting Point | 89-90 °C | [] |

| Boiling Point | 285.5 °C at 760 mmHg | [] |

| Density | 1.463 g/cm³ | [] |

| InChI | InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | [3][] |

| SMILES | C1=CC(=NC(=C1CCl)Cl)Cl | [] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. A singlet, integrating to two protons, would be expected for the chloromethyl (-CH₂Cl) group, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display six signals. Five signals will be in the aromatic region for the pyridine ring carbons, with the two carbons bearing chlorine atoms shifted downfield. One signal will be in the aliphatic region for the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). Strong absorptions corresponding to C-Cl bonds would be observed in the fingerprint region (typically below 800 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of a chlorine atom or the chloromethyl group.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.[1] The chlorine atoms on the pyridine ring are generally less reactive towards nucleophilic aromatic substitution but can be displaced under more forcing conditions.

Nucleophilic Substitution at the Chloromethyl Group

The primary mode of reactivity involves the displacement of the chloride from the -CH₂Cl group by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, alcohols, thiols, and cyanides, providing a versatile route to diverse derivatives.[1]

Caption: Generalized SN2 reaction at the chloromethyl group.

This reactivity is the cornerstone of its utility as a building block in multi-step syntheses. For instance, reaction with a primary or secondary amine would yield the corresponding aminomethylpyridine derivative, a common structural motif in pharmacologically active molecules.

Synthesis and Manufacturing

While multiple synthetic routes may exist, a common approach to synthesizing chlorinated pyridine derivatives involves the chlorination of a suitable pyridine precursor. A plausible multi-step synthesis starting from 2,6-lutidine (2,6-dimethylpyridine) is outlined below, based on patented methods for similar compounds.[8][9][10]

Caption: Plausible synthetic workflow for a related compound.

Experimental Protocol (Conceptual):

-

Oxidation: 2,6-Lutidine is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution to yield 2,6-pyridinedicarboxylic acid.[10]

-

Esterification: The resulting dicarboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst to form the dimethyl ester.[8]

-

Reduction: The diester is reduced to the corresponding diol, 2,6-bis(hydroxymethyl)pyridine, using a reducing agent such as sodium borohydride.[8]

-

Chlorination: The final step involves the chlorination of the diol with a chlorinating agent like thionyl chloride (SOCl₂) to yield the bis(chloromethyl)pyridine product.[8] A similar strategy would be employed for the target molecule.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of high-value chemicals.

-

Pharmaceutical Industry: This compound is a key building block for the synthesis of active pharmaceutical ingredients (APIs). The related compound, 2,6-dichloro-3-(trifluoromethyl)pyridine, is used as a starting material for the synthesis of felezonexor, a novel CRM1 inhibitor.[2] The structural framework provided by this compound is explored for its potential in developing new therapeutic agents.[1]

-

Agrochemical Industry: Halogenated pyridines are prevalent in modern agrochemicals. This molecule serves as a precursor for the synthesis of novel pesticides and fungicides.[1][10] The specific substitution pattern can be tailored to achieve desired biological activity and environmental profiles.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

-

Harmful if swallowed (Acute toxicity, oral).[3]

-

Harmful in contact with skin (Acute toxicity, dermal).[3]

-

Causes skin irritation.[3]

-

Causes serious eye damage.[3]

-

Harmful if inhaled (Acute toxicity, inhalation).[3]

-

May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible in the work area.[13]

-

Spill Management: In case of a spill, evacuate the area. For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical and agrochemical sectors. Its trifunctional nature provides a versatile platform for synthetic chemists to construct complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible utilization in research and development. This guide serves as a foundational resource for scientists and professionals working with this important compound.

References

-

PubChem. (n.d.). Pyridine, 2,6-dichloro-3-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

- Google Patents. (2015). CN105085376A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.

- Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Eureka. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Journal of the Chemical Society, Perkin Transactions 1. (1979). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. RSC Publishing. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

Sources

- 1. Buy this compound hydrochloride [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 8. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 9. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 10. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Chemical structure of 2,6-dichloro-3-(chloromethyl)pyridine

An In-Depth Technical Guide to 2,6-dichloro-3-(chloromethyl)pyridine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's unique structural characteristics, reactivity, validated synthesis protocols, and its application as a versatile chemical building block.

Executive Summary: A Key Heterocyclic Intermediate

This compound is a polychlorinated pyridine derivative whose value lies in its distinct reactivity profile. The molecule features three chlorine atoms positioned at strategic locations: two on the aromatic pyridine ring and one on a methyl substituent. This arrangement provides multiple reaction sites, allowing for sequential and selective functionalization. Its primary utility is as a potent electrophile and alkylating agent, enabling the construction of complex molecular architectures essential for the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents. Understanding the nuances of its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity dictate its behavior. The structure of this compound is the key to its synthetic versatility.

Caption: .

Table 1: Physicochemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41789-37-1 | Parchem[2] |

| Molecular Formula | C₆H₄Cl₃N | PubChem[1] |

| Molecular Weight | 196.46 g/mol | Parchem[2] |

| Canonical SMILES | C1=CC(=NC(=C1CCl)Cl)Cl | Smolecule[3] |

| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | PubChem[1] |

The Principle of Differential Reactivity

The synthetic utility of this compound stems from the distinct chemical environments of its three chlorine atoms. This differential reactivity allows for controlled, stepwise functionalization, which is a cornerstone of complex molecule synthesis.

-

The Chloromethyl Group (-CH₂Cl): A Site for Sₙ2 Reactions: The chlorine atom on the methyl group is analogous to a benzylic halide. The adjacent pyridine ring stabilizes the transition state of a nucleophilic substitution reaction, making this site highly susceptible to Sₙ2 displacement.[1] This is the most reactive position on the molecule and is preferentially targeted by a wide range of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions. The causality for this enhanced reactivity lies in the ability of the aromatic π-system to delocalize electron density during the formation of the five-coordinate transition state.[4]

-

Ring Chlorines (C2 & C6): Sites for SₙAr Reactions: The chlorine atoms at the 2- and 6-positions are attached directly to the sp²-hybridized carbons of the pyridine ring. Pyridine is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This nitrogen atom acts as an electron sink, withdrawing electron density from the ring, particularly from the ortho (2,6) and para (4) positions. This electron deficiency activates these positions towards nucleophilic aromatic substitution (SₙAr).[5][6] The reaction proceeds via a two-step addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible if substitution occurs at the meta (3,5) positions.[5] Consequently, the chlorines at C2 and C6 can be displaced by strong nucleophiles, but this typically requires more forcing conditions (higher temperatures, stronger bases) than the substitution at the chloromethyl position.

Caption: Logical workflow of reactivity for the title compound.

Validated Synthesis Protocol

A reliable and scalable synthesis is crucial for the application of any chemical intermediate. The following multi-step protocol, adapted from established patent literature, outlines a viable route to this compound hydrochloride starting from 2,6-lutidine.[7][8]

Caption: High-level workflow for the synthesis of the title compound.

Step-by-Step Methodology:

Part 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [7][8]

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-lutidine (21.4 g, 0.2 mol) and deionized water (150 mL).

-

Heating: Heat the mixture to 80°C with stirring.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) (126.4 g, 0.8 mol) in portions, maintaining the reaction temperature between 75-80°C. Causality: KMnO₄ is a powerful oxidizing agent. This reaction proceeds via oxidation of the benzylic methyl groups. The portion-wise addition and temperature control are critical to manage the exothermicity of the reaction and prevent runaway conditions.

-

Monitoring: Stir vigorously for approximately 35-45 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture. Acidify the solution to pH 3-4 with 2M hydrochloric acid. This will precipitate the dicarboxylic acid product.

-

Isolation: Cool the mixture to 20°C in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Part 2: Reduction to 2,6-Bis(hydroxymethyl)pyridine

-

Setup: In a suitable reaction vessel, suspend the 2,6-pyridinedicarboxylic acid from the previous step in an appropriate solvent like tetrahydrofuran (THF).

-

Reduction: Cool the suspension in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid or use a stronger agent like lithium aluminum hydride (LiAlH₄). Causality: Carboxylic acids are generally resistant to reduction by NaBH₄ alone; an activating agent or a more potent hydride donor is required to reduce both acid groups to primary alcohols.

-

Quenching & Isolation: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent with water or an acidic solution. Extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to yield the diol.

Part 3: Chlorination to this compound

-

Setup: Place the 2,6-bis(hydroxymethyl)pyridine into a flask equipped with a reflux condenser and gas trap.

-

Chlorination: Add thionyl chloride (SOCl₂) (a slight excess, ~2.2-2.5 equivalents per hydroxyl group) dropwise at a controlled temperature. Causality: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), necessitating a well-ventilated fume hood and a gas trap.

-

Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude hydrochloride salt can be purified by recrystallization.

Application in Pharmaceutical Synthesis: A Nevirapine Analogue Framework

The primary value of this compound is its function as an electrophilic building block. Its most reactive site, the chloromethyl group, readily couples with nucleophiles. This is exemplified in the synthesis of precursors for drugs like Nevirapine, an HIV reverse transcriptase inhibitor.[9][10] The following protocol is a representative example of a crucial bond-forming reaction.

Protocol: Nucleophilic Substitution with an Amino-Pyridine

This protocol demonstrates the coupling of a chlorinated pyridine intermediate with an amine, a key step in forming the core of many pharmaceutical agents.

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel with 2-chloro-3-amino-4-methylpyridine (1.0 equivalent) and a suitable inert solvent such as diglyme.

-

Base Addition: Add a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 equivalents). Causality: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the subsequent substitution reaction.

-

Intermediate Formation: Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the sodium amide salt.

-

Coupling Reaction: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture, maintaining a controlled temperature.

-

Reaction & Monitoring: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by HPLC or TLC until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction to room temperature and carefully quench the excess NaH with a proton source (e.g., isopropanol, followed by water). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Analytical and Quality Control Standards

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.0 ppm), corresponding to the protons at the C4 and C5 positions, showing ortho coupling. - Methylene Protons: A singlet in the benzylic region (~4.5-5.0 ppm), integrating to 2 protons, corresponding to the -CH₂Cl group. |

| ¹³C NMR | - Aromatic Carbons: Signals corresponding to the six distinct pyridine carbons, with those bonded to chlorine (C2, C6) shifted downfield. - Methylene Carbon: A signal for the -CH₂Cl carbon around 40-50 ppm. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of three chlorine atoms. The most abundant isotopes are ³⁵Cl and ³⁷Cl (~3:1 ratio). The expected pattern for a C₆H₄Cl₃N⁺ fragment would be centered around m/z 195, 197, 199, and 201. |

| HPLC (RP) | - A single major peak on a C18 column using a mobile phase of acetonitrile and water with a suitable modifier (e.g., formic or phosphoric acid), indicating high purity.[11] |

| Infrared (IR) | - C-Cl stretch: Bands in the 800-600 cm⁻¹ region. - Aromatic C=C/C=N stretch: Bands in the 1600-1400 cm⁻¹ region. |

Safety, Handling, and Storage

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

-

Hazard Identification: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[12][13]

-

Handling: Avoid inhalation of dust or vapors. Use engineered controls (fume hood) to minimize exposure. Ensure all containers are properly grounded to prevent static discharge.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep containers tightly sealed.[12]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a high-value intermediate whose utility is dictated by its unique structure. The differential reactivity of its benzylic-like chloride versus its aromatic chlorides provides a powerful tool for synthetic chemists, enabling selective and sequential bond formation. By understanding the principles governing its reactivity and adhering to validated protocols for its synthesis and handling, researchers can effectively leverage this compound to build the complex molecular scaffolds required for next-generation pharmaceuticals and agrochemicals.

References

- Schneider, H., & Christmann, A. (1996). U.S. Patent No. 5,569,760. Washington, DC: U.S. Patent and Trademark Office.

- Danyang Zhongrun Detection Technology Co., Ltd. (2015). CN Patent No. 104945312A. Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

PubChem. 2,6-Dichloro-3-(trichloromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Pyridine, 2,6-dichloro-3-(chloromethyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Eureka. Available from: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available from: [Link]

-

Lee, W. et al. (2011). Nevirapine Batch Transfer Document. Available from: [Link]

- Belov, V. N. et al. (2012). CN Patent No. 104478794A. Synthesis method of 2,6-dichloropyridine.

-

Chambers, R. D., et al. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1069-1076. Available from: [Link]

- Virginia Commonwealth University. (2016). WO Patent No. 2016118586A1. Lowcost, high yield synthesis of nevirapine.

-

PrepChem.com. Synthesis of 2-chloro-6-(dichloromethyl)pyridine. Available from: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]

-

StudySmarter. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Available from: [Link]

-

New Jersey Department of Health. Hazard Summary: Pyridine. Available from: [Link]

-

All 'Bout Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine. YouTube. Available from: [Link]

-

Química Orgánica. Nucleophilic substitution reactions in pyridine. Available from: [Link]

-

SIELC Technologies. 2,6-Dichloro-3-(trichloromethyl)pyridine HPLC Separation. Available from: [Link]

- Boehringer Ingelheim Pharma GmbH & Co. KG. (2008). DE Patent No. 60318444T2. Process for the production of Nevirapine.

- Dow Chemical Company. (1980). U.S. Patent No. 4,221,913. Preparation of 2-(Chloromethyl)pyridine.

-

International Programme on Chemical Safety. International Chemical Safety Cards: Pyridine. Available from: [Link]

-

Pearson Education. The benzene ring alters the reactivity of a neighboring group. Available from: [Link]

-

Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'. Available from: [Link]

-

Penta Manufacturing Company. Safety Data Sheet: Pyridine. Available from: [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. The benzene ring alters the reactivity of a neighboring group in ... | Study Prep in Pearson+ [pearson.com]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 11. 2,6-Dichloro-3-(trichloromethyl)pyridine | SIELC Technologies [sielc.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. nj.gov [nj.gov]

- 14. pentachemicals.eu [pentachemicals.eu]

IUPAC name for 2,6-dichloro-3-(chloromethyl)pyridine

An In-depth Technical Guide to 2,6-dichloro-3-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a trifunctional heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its strategic placement of three distinct chlorine atoms—two on the electron-deficient pyridine ring and one on a benzylic-like methyl group—provides a versatile platform for complex molecular architecture. This guide offers a senior application scientist's perspective on its synthesis, elucidates its nuanced reactivity, details its applications as a key synthetic intermediate, and provides essential protocols for its characterization and safe handling. The content is structured to provide not just procedural steps, but the underlying chemical principles and strategic considerations essential for researchers and drug development professionals.

Nomenclature and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is cataloged under various identifiers crucial for database searches and regulatory compliance.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 41789-37-1[1] |

| Molecular Formula | C₆H₄Cl₃N[1] |

| Molecular Weight | 196.46 g/mol [1] |

| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=NC(=C1CCl)Cl)Cl[1] |

Structural Representation

The molecule's structure is foundational to its reactivity. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, a characteristic further amplified by the two chlorine atoms at the ortho (C2) and para (C6) positions relative to the nitrogen. This electronic environment influences the reactivity of all three halogen substituents.

Synthesis Pathway and Experimental Protocol

The synthesis of polychlorinated pyridines often requires multi-step sequences due to the challenge of controlling regioselectivity during chlorination. A common and logical pathway to a related compound, 2,6-bis(chloromethyl)pyridine hydrochloride, starts from the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine). This process can be adapted and serves as an excellent model for understanding the strategic approach to building such molecules. The key is to transform the methyl groups into functionalities that can be readily converted to chloromethyl groups.

Retrosynthetic Rationale

The core logic is to first oxidize the methyl groups, which are relatively unreactive, into carboxylic acids. These can then be esterified and subsequently reduced to primary alcohols. The hydroxyl groups of the resulting diol are excellent leaving groups once protonated, making them ideal for substitution with chloride via an S_N2 reaction using an agent like thionyl chloride (SOCl₂).

Detailed Experimental Protocol (Adapted from Patented Syntheses)

This protocol describes the synthesis of the parent diol, which is the immediate precursor to chlorination.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [2][3][4]

-

To a 250 mL flask, add 2,6-lutidine (21.4 g, 0.2 mol) and deionized water (150 mL).

-

Heat the mixture to 80°C with stirring.

-

In batches, carefully add potassium permanganate (KMnO₄) (126.4 g, 0.8 mol). Causality: A strong oxidizing agent is required to convert the stable methyl groups. Adding it in portions controls the exothermic reaction. The 4:1 molar ratio ensures complete oxidation.

-

Maintain the reaction temperature at 75-80°C for approximately 35-45 minutes, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to ~3 with 2M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the dicarboxylic acid to precipitate.

-

Cool the solution to 20°C to maximize precipitation, then collect the solid 2,6-pyridinedicarboxylic acid by filtration.

Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate [2]

-

Suspend the crude 2,6-pyridinedicarboxylic acid in methanol (e.g., 100 mL).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Causality: The acid catalyzes the Fischer esterification by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by methanol.

-

Reflux the mixture until TLC analysis shows complete conversion to the diester.

-

Neutralize the mixture, reduce the solvent volume, and extract the product into an organic solvent. Purify by recrystallization or chromatography.

Step 3: Reduction to 2,6-Pyridinedimethanol [2]

-

Dissolve the purified diester in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the solution to 0-5°C in an ice bath.

-

Carefully add a strong reducing agent such as sodium borohydride (NaBH₄) in portions. Causality: NaBH₄ is a powerful hydride donor capable of reducing esters to primary alcohols. The reaction is highly exothermic and requires careful temperature control.

-

Allow the reaction to proceed to completion (monitor by TLC).

-

Work up the reaction by carefully quenching the excess reducing agent and extracting the diol product.

Step 4: Chlorination to this compound (Conceptual Final Step)

-

Dissolve the precursor alcohol in a suitable solvent.

-

React with an excess of a chlorinating agent like thionyl chloride (SOCl₂). Causality: SOCl₂ converts the hydroxyl groups into excellent leaving groups (chlorosulfite esters), which are then displaced by chloride in an S_N2 reaction, yielding the final product with inversion of configuration (though not relevant for a primary alcohol). The byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

Synthesis Workflow Diagram

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the differential reactivity of its three chlorine atoms. A skilled synthetic chemist can selectively target these sites based on reaction conditions.

Hierarchy of Reactive Sites

-

C3-Chloromethyl Group: This is the most reactive site towards nucleophilic substitution. The chlorine is attached to an sp³-hybridized carbon, analogous to a benzylic chloride. It readily undergoes S_N2 reactions.

-

C2 and C6 Ring Chlorines: These chlorines are attached to sp²-hybridized carbons on an electron-poor aromatic ring. They are susceptible to nucleophilic aromatic substitution (S_NAr), but this typically requires harsher conditions (higher temperatures, stronger nucleophiles) than substitution at the chloromethyl position. Their reactivity is enhanced by the ring nitrogen acting as an electron sink.

Note: The above DOT script is a conceptual representation. A chemical drawing would be more accurate.

Mechanistic Considerations

-

S_N2 at the Chloromethyl Group: Reactions with nucleophiles like amines, thiols, or alkoxides will preferentially occur at the -CH₂Cl group. This is a classic S_N2 pathway, favored by the primary carbon center and the ability of the pyridine ring to stabilize the transition state. This is the most common strategy for introducing diversity from this scaffold.

-

S_NAr at the Ring Positions: Displacement of the ring chlorines proceeds through a Meisenheimer intermediate. The negative charge of this intermediate is stabilized by resonance, particularly by the ring nitrogen. Research has shown that in related polychlorinated pyridines, the positional isomerism of substituents dramatically influences reactivity, sometimes leading to unexpected reaction pathways.[5] For instance, reactions with nucleophiles on 2,6-dichloro-3-(trichloromethyl)pyridine can result in attack at both the ring and the side chain, a complexity that must be considered during synthetic planning.[5]

Applications in Medicinal Chemistry and Agrochemicals

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[6] The incorporation of chlorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[7]

-

Synthetic Building Block: this compound serves as a versatile building block.[8] Its three distinct reactive handles allow for sequential and controlled derivatization to build large libraries of compounds for high-throughput screening.

-